Reduced Lipophilicity (ΔLogP = −0.18) Versus Saturated Analog Alters Partitioning and Skin Permeation Predictions
The target compound displays an experimentally computed XLogP3-AA value of 2.9, whereas the saturated analog 3,6-dimethylheptan-2-ol exhibits a Log KOW of 3.08 as predicted by EPI Suite v4.11 and reported in its RIFM safety assessment [1][2]. This 0.18 log-unit reduction indicates that the terminal alkene slightly decreases partitioning into nonpolar phases. In fragrance science, even sub-unit logP differences can significantly shift skin substantivity and blooming characteristics.
| Evidence Dimension | Lipophilicity (LogP / Log KOW) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9 |
| Comparator Or Baseline | 3,6-Dimethylheptan-2-ol (Log KOW = 3.08) |
| Quantified Difference | ΔLogP = −0.18 (target less lipophilic) |
| Conditions | PubChem XLogP3-AA (computed) vs. EPI Suite v4.11 Log KOW (predicted) |
Why This Matters
Lower lipophilicity directly impacts fragrance substantivity and skin penetration; this 0.18 log-unit difference may translate to reduced skin retention time, a critical parameter for formulators selecting between saturated and unsaturated variants.
- [1] PubChem. (2026). 3,6-Dimethylhept-6-en-2-ol (CID 114476463). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/114476463 View Source
- [2] Api, A. M., Basketter, D., & Belsito, D. et al. (2024). RIFM fragrance ingredient safety assessment, 2-heptanol, 3,6-dimethyl-, CAS registry number 1247790-47-1. Food and Chemical Toxicology, 192(Supplement 1), 114849. https://doi.org/10.1016/j.fct.2024.114849 View Source
